![molecular formula C22H27NO2Si B14271999 (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one CAS No. 185099-09-6](/img/structure/B14271999.png)
(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one is a complex organic compound with a unique structure that includes a quinolizidine core and a silyl ether functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinolizidine core and the introduction of the silyl ether group. Common reagents used in these reactions include silylating agents such as methyl(diphenyl)silyl chloride and bases like triethylamine. The reaction conditions often involve anhydrous solvents and inert atmospheres to prevent moisture and oxygen from interfering with the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale reactions, ensuring the purity of reagents, and implementing efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it valuable for creating high-performance materials and improving reaction efficiencies.
Mecanismo De Acción
The mechanism of action of (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one involves its interaction with specific molecular targets. The silyl ether group can participate in hydrogen bonding and other non-covalent interactions, while the quinolizidine core can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (9R,9aR)-9-{[Trimethylsilyl]oxy}octahydro-4H-quinolizin-4-one
- (9R,9aR)-9-{[Phenyl(dimethyl)silyl]oxy}octahydro-4H-quinolizin-4-one
- (9R,9aR)-9-{[Diphenyl(methyl)silyl]oxy}octahydro-4H-quinolizin-4-one
Uniqueness
Compared to similar compounds, (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one stands out due to its specific silyl ether group, which imparts unique chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of new materials or as a catalyst in specific reactions.
Propiedades
Número CAS |
185099-09-6 |
|---|---|
Fórmula molecular |
C22H27NO2Si |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
(9R,9aR)-9-[methyl(diphenyl)silyl]oxy-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one |
InChI |
InChI=1S/C22H27NO2Si/c1-26(18-10-4-2-5-11-18,19-12-6-3-7-13-19)25-21-15-9-17-23-20(21)14-8-16-22(23)24/h2-7,10-13,20-21H,8-9,14-17H2,1H3/t20-,21-/m1/s1 |
Clave InChI |
UBIUGNDGVVDTEQ-NHCUHLMSSA-N |
SMILES isomérico |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3CCCN4[C@@H]3CCCC4=O |
SMILES canónico |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCCN4C3CCCC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


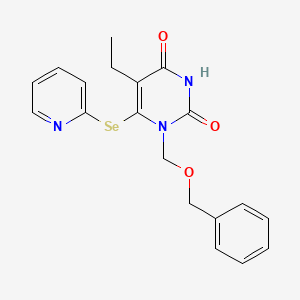



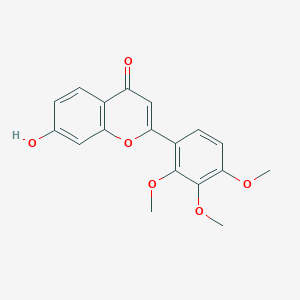

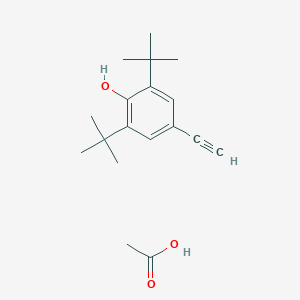
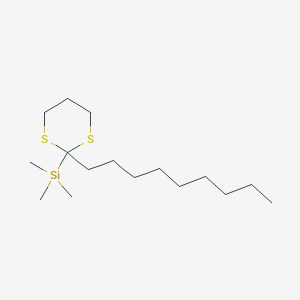
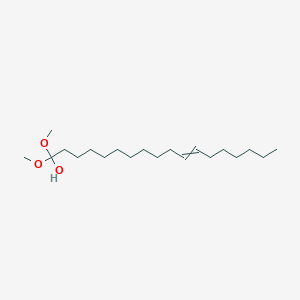
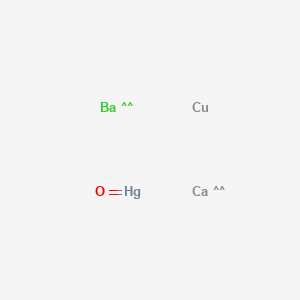
![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
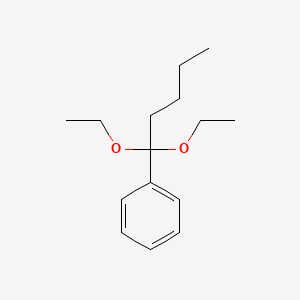
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)

